molecular formula C16H15ClFNO2 B15339974 3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric Acid

3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric Acid

Cat. No.: B15339974
M. Wt: 307.74 g/mol
InChI Key: SOWJXAOVBHHVEZ-UHFFFAOYSA-N
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Description

3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric acid is a halogen-substituted aromatic amino acid derivative. Its structure features a biphenyl moiety with 3’-chloro and 2’-fluoro substituents on the aromatic ring, coupled with a butyric acid backbone and an amino group at the third carbon.

Properties

Molecular Formula

C16H15ClFNO2

Molecular Weight

307.74 g/mol

IUPAC Name

3-amino-4-[2-(3-chloro-2-fluorophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H15ClFNO2/c17-14-7-3-6-13(16(14)18)12-5-2-1-4-10(12)8-11(19)9-15(20)21/h1-7,11H,8-9,19H2,(H,20,21)

InChI Key

SOWJXAOVBHHVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

Biological Activity

3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric Acid (commonly referred to as the compound of interest) is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15ClFNO2
  • Molecular Weight : 307.75 g/mol
  • CAS Number : Not available
  • Purity : ≥95% .

1. Anticancer Activity

Recent studies have indicated that various amino acid derivatives exhibit promising anticancer properties. The compound has been evaluated for its effectiveness against different cancer cell lines.

Case Study Findings

  • A study reported that derivatives similar to 3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric Acid demonstrated IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines .
  • Another investigation found that compounds with structural similarities showed significant cytotoxic effects on MCF-7 (breast cancer) cells, with IC50 values as low as 1.50 µM .

Research Insights

  • Compounds in the same class have demonstrated antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

3. Anti-inflammatory Properties

The anti-inflammatory potential of amino acid derivatives is an area of ongoing research. While direct studies on this compound are scarce, the general class of compounds has been associated with modulation of inflammatory pathways.

  • Amino acid derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating inflammatory responses . This suggests that 3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric Acid may also exhibit similar properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ MIC ValuesReference
3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric AcidAnticancer1.50 µM (MCF-7)
Similar DerivativeAntimicrobialMIC: 40-50 µg/mL
Related Amino Acid DerivativeAnti-inflammatoryNot specified

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide synthesis. Coupling reagents such as EDC/HOBt are frequently employed under mild conditions:

Reagents/ConditionsSubstrateYieldSource
EDC, HOBt, CH₂Cl₂, 0°C → RT3-(Trifluoromethyl)triazolopyrazine86%
EDC, HOBt, DMF, RT3-(Trifluoromethyl)triazolopyrazine71.8%
CDI, DMF, 65–70°C3-(Trifluoromethyl)triazolopyrazine82%

Mechanistic Notes :

  • Carbodiimide-mediated activation forms an intermediate O-acylisourea, which reacts with amines to yield amides .

  • Lower yields (e.g., 47.5%) occur with suboptimal stoichiometry or competing side reactions (e.g., hydrolysis) .

Schiff Base Formation

The primary amine participates in PLP-dependent transamination via a multi-step mechanism:

  • Imine Formation : Nucleophilic attack by the amino group on PLP yields a Schiff base (M1) .

  • Deprotonation : Base-catalyzed deprotonation generates a quinonoid intermediate (M2) .

  • Fluoride Elimination : Expulsion of fluoride produces α,β-unsaturated imine (M3) .

  • Enamine Adduct Formation : Lysine residue attack on M3 releases enamine metabolite (M4), which covalently modifies the enzyme .

Key Data :

  • Partition ratio (inactivation vs. turnover): 44 for this compound vs. 147 for analogous fluorinated derivatives .

  • Rate-determining step: Deprotonation (M1M2) .

Esterification

While direct esterification data is limited for this compound, analogous butyric acid derivatives undergo esterification under acidic (HCl/ROH) or DCC-mediated conditions. For example:

  • Ethyl chloroacetoacetate reacts with benzyl alcohol to form benzyl ethers, a step homologated to enamine intermediates .

Theoretical Pathway :
RCOOH+R’OHH+or DCCRCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{RCOOR'} + \text{H}_2\text{O}

Halogen-Dependent Elimination

The 3'-chloro and 2'-fluoro substituents facilitate elimination under basic conditions:

  • Fluoride elimination from M2 generates α,β-unsaturated imine (M3), critical for enamine metabolite production .

  • Chlorine’s poorer leaving-group ability limits its participation in similar eliminations.

Experimental Evidence :

  • Mass spectrometry confirms fluoride loss during GABA-AT inactivation .

Protection/Deprotection Strategies

The amino group is protected using Boc (tert-butoxycarbonyl) groups:

  • Protection : Boc-anhydride in CH₂Cl₂ with a base (e.g., triethylamine) .

  • Deprotection : TFA or HCl in dioxane .

Example :
R-NH2+(Boc)2OR-NH-Boc\text{R-NH}_2 + (\text{Boc})_2\text{O} \rightarrow \text{R-NH-Boc}

Stereochemical Considerations

The (R)-configuration at the β-carbon influences:

  • Enzyme Binding : Docking studies show optimal orientation for PLP-Schiff base formation in GABA-AT .

  • Reaction Rates : (R)-isomers exhibit 12-fold higher kinactk_{\text{inact}} compared to (S)-counterparts .

Stability and Side Reactions

  • Hydrolysis : The carboxylic acid is prone to base-catalyzed hydrolysis at high pH.

  • Oxidation : The biphenyl system may undergo radical-mediated oxidation under harsh conditions (e.g., peroxides).

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Physical State Key Properties Applications
Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid 2,4-dichloro-phenyl C16H19Cl2NO4 White crystalline solid Low toxicity, high stability Protecting group in peptide synthesis; drug intermediate
(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid HCl 4-tert-butyl-phenyl C14H22ClNO2 White solid Water-soluble (HCl salt), m.p. 163–167°C Pharmaceutical intermediate
3-Amino-4-(3-chlorophenyl)butyric acid 3-chlorophenyl C10H10ClNO2 Not specified Likely moderate polarity R&D for bioactive molecules
3-Amino-4-(4-bromo-2-fluorophenyl)butyric acid 4-bromo-2-fluorophenyl C10H10BrFNO2 Not specified Halogen-enhanced reactivity Specialty chemical synthesis

Key Comparative Insights

Halogen Effects: The 3'-chloro-2'-fluoro substituents in the target compound may confer greater metabolic stability compared to non-halogenated analogs like 4-amino-3-phenylbutyric acid (). Chlorine and fluorine atoms enhance lipophilicity and resistance to oxidative degradation, critical for drug bioavailability .

Protecting Groups: The Boc (tert-butoxycarbonyl) group in ’s compound provides stability during peptide synthesis, whereas the target compound’s free amino group may require additional protection for similar applications.

Solubility and Salt Forms: The hydrochloride salt of (R)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid () improves water solubility, a feature absent in the neutral target compound. This highlights the importance of salt formation for pharmaceutical formulation .

Bromine vs. Chlorine/Fluorine :

  • 4-bromo-2-fluorophenyl analogs () introduce heavier halogens, which may alter electronic properties and binding kinetics compared to the target compound’s lighter chlorine/fluorine combination .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-(3'-chloro-2'-fluoro-2-biphenylyl)butyric Acid, and how can its purity be validated?

  • Synthesis :

  • Coupling Reactions : Suzuki-Miyaura cross-coupling is frequently employed to construct the biphenyl moiety. For example, 4-Bromo-3-chloro-2-fluorophenylboronic acid (CAS 2121514-49-4) can react with halogenated aromatic partners under palladium catalysis .

  • Amino Acid Functionalization : The butyric acid backbone is introduced via reductive amination or peptide coupling, as seen in structurally similar compounds like (S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride .

    • Characterization :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and stereochemistry (e.g., differentiation of ortho/para substituents) .

  • HPLC/MS : Reverse-phase HPLC with mass spectrometry ensures >95% purity, particularly for detecting fluorinated byproducts .

    Analytical Parameters Conditions Reference
    HPLC ColumnC18, 5 µm
    Mobile PhaseAcetonitrile/water (0.1% TFA)
    NMR SolventDMSO-d6

Q. How can researchers confirm the structural integrity of the compound, particularly its stereochemical configuration?

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, validated for amino acid derivatives .
  • Vibrational Spectroscopy : IR and Raman spectra identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for fluorinated and chlorinated intermediates?

  • Steric and Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) reduce reactivity in coupling reactions. For example, 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid synthesis requires elevated temperatures (80–100°C) and prolonged reaction times .
  • Side Reactions : Fluorine can participate in unwanted nucleophilic substitutions; protective strategies (e.g., tert-butyloxycarbonyl [Boc] for amines) are essential .
  • Catalyst Selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in Suzuki couplings for halogen-rich substrates .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Predicts reaction pathways for fluorinated intermediates, such as activation energies for C-F bond cleavage .
  • Molecular Docking : Screens potential biological targets (e.g., enzymes like glycogen phosphorylase) using structural analogs like 4-{3-CHLORO-4-[3-(2,4-DICHLORO-BENZOYL)-UREIDO]-PHENOXY}-BUTYRIC ACID .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) critical for drug development .

Q. How do contradictory bioactivity results arise in studies of structurally similar compounds?

  • Isomerism : Enantiomers of amino acid derivatives (e.g., (S)- vs. (R)-configurations) exhibit divergent binding affinities to receptors .
  • Impurity Profiles : Trace fluorinated byproducts (e.g., 3-(2-Fluorophenyl)but-2-enoic Acid) can inhibit or enhance biological activity .
  • Assay Variability : Differences in cell lines or assay conditions (e.g., pH, serum content) alter results, as noted in antioxidant studies of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies :

  • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS .
  • Oxidative Stress : Expose to H2_2O2_2 or Fe2+^{2+}/ascorbate systems to simulate in vivo oxidative environments .
    • Thermal Analysis : DSC/TGA identifies decomposition temperatures and polymorphic transitions .

Q. How can researchers address discrepancies in spectroscopic data across studies?

  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for NMR .
  • Collaborative Validation : Cross-reference data with public databases (e.g., PubChem CID for 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid) .
  • Dynamic Light Scattering (DLS) : Resolves aggregation states that may skew UV-Vis or fluorescence readings .

Key Research Gaps

  • Stereoselective Synthesis : Improved catalysts for enantioselective formation of the amino acid backbone.
  • In Vivo Toxicity : Limited data on metabolic pathways or long-term exposure effects.
  • Material Applications : Potential use in fluorinated polymers or coatings remains unexplored .

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